Differential Cytotoxicity in HepG2 Cells: Lysicamine vs. Liriodenine
In a direct comparative study, lysicamine demonstrated significantly lower cytotoxicity against the HepG2 hepatocellular carcinoma cell line than its close analog, liriodenine. The IC50 value for lysicamine was 34.48 ± 1.21 µg/mL, whereas liriodenine was nearly twice as potent, with an IC50 of 18.12 ± 0.21 µg/mL [1]. This quantifiable difference underscores that the two compounds are not interchangeable for studies requiring a specific level of growth inhibition in this cancer model.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 34.48 ± 1.21 µg/mL |
| Comparator Or Baseline | Liriodenine: 18.12 ± 0.21 µg/mL |
| Quantified Difference | Liriodenine is ~1.9x more potent |
| Conditions | HepG2 human hepatocellular carcinoma cell line |
Why This Matters
This data is critical for researchers designing dose-response studies or seeking a less potent oxoaporphine scaffold for HepG2-related assays, enabling precise experimental design and compound selection.
- [1] T.T.L. Tran et al., Investigation of Cell Proliferation Inhibition Through Protein TP53-Inducible Glycolysis and Apoptosis Regulator (TIGAR) of Compounds Isolated from Goniothalamus elegans Ast., TNU Journal of Science and Technology, 2023, 228(01), 219-226. View Source
